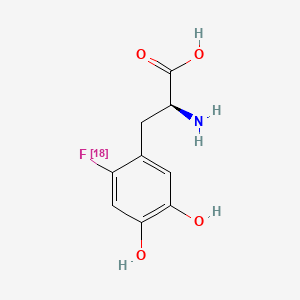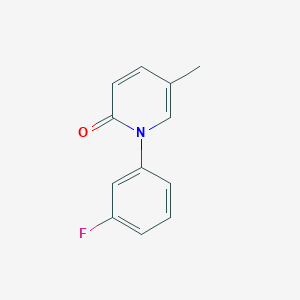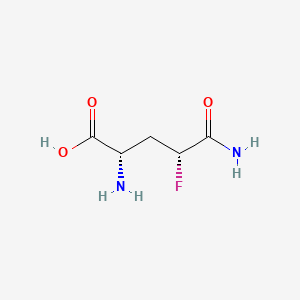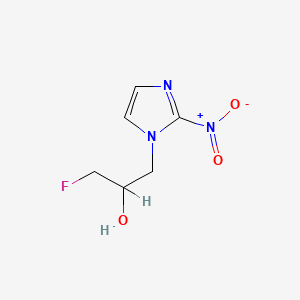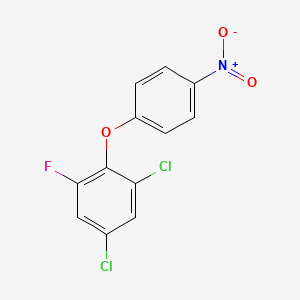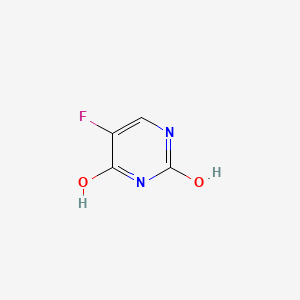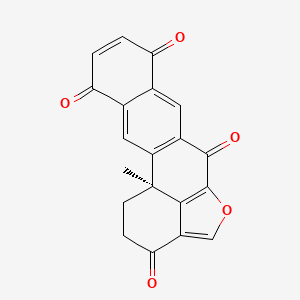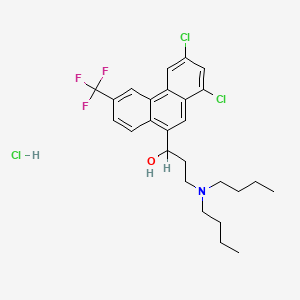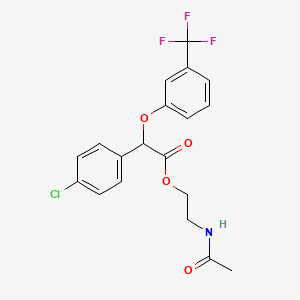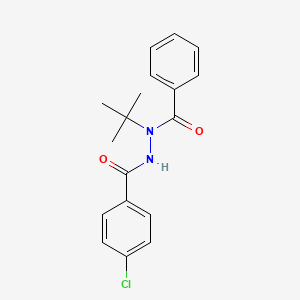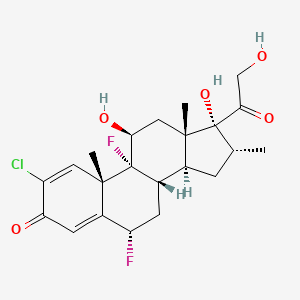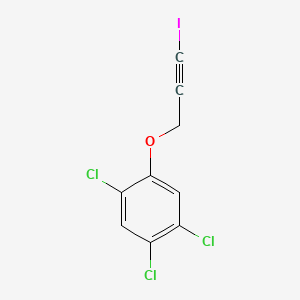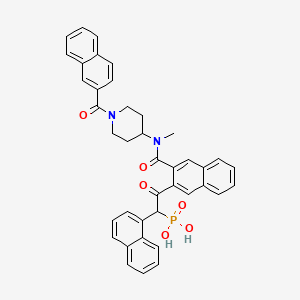
Phosphonic acid, (2-(3-((methyl(1-(2-naphthalenylcarbonyl)-4-piperidinyl)amino)carbonyl)-2-naphthalenyl)-1-(1-naphthalenyl)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of JNJ-10311795 involves multiple steps, including the formation of a beta-ketophosphonate structure. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Analyse Des Réactions Chimiques
JNJ-10311795 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: JNJ-10311795 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
JNJ-10311795 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases.
Biology: The compound is used to investigate the role of neutrophil cathepsin G and mast cell chymase in inflammatory processes.
Medicine: JNJ-10311795 is being researched for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and therapies
Mécanisme D'action
JNJ-10311795 exerts its effects by inhibiting the activity of neutrophil cathepsin G and mast cell chymase. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is achieved through the formation of a complex network of hydrogen bonds and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
JNJ-10311795 is unique in its dual inhibition of both neutrophil cathepsin G and mast cell chymase. Similar compounds include:
Cathepsin G inhibitors: These compounds specifically inhibit cathepsin G but do not affect chymase.
Chymase inhibitors: These compounds specifically inhibit chymase but do not affect cathepsin G. The dual inhibition provided by JNJ-10311795 offers a broader anti-inflammatory effect compared to compounds that target only one of these enzymes
Propriétés
Numéro CAS |
518062-14-1 |
|---|---|
Formule moléculaire |
C40H35N2O6P |
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48) |
Clé InChI |
XUJQPDQURBZEGJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
SMILES canonique |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-10311795; JNJ 10311795; JNJ10311795. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



